molecular formula C6H13ClFN B3393368 (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride CAS No. 2387560-34-9

(1S,2S)-2-fluorocyclohexan-1-amine hydrochloride

Cat. No.: B3393368
CAS No.: 2387560-34-9
M. Wt: 153.62
InChI Key: IOXBYKGOFZSEIL-GEMLJDPKSA-N
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Description

Significance of Fluorine Substitution in Stereoselective Synthesis and Molecular Design

The introduction of fluorine into organic molecules can profoundly influence their biological and chemical properties. Fluorine is the most electronegative element, and its substitution for hydrogen can alter a molecule's acidity, basicity, metabolic stability, and lipophilicity. nih.gov In medicinal chemistry, this is often exploited to enhance the pharmacokinetic profile of a drug, improving its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For instance, replacing a metabolically vulnerable C-H bond with a stronger C-F bond can prevent enzymatic degradation, thereby prolonging the drug's half-life. researchgate.net

From a molecular design perspective, the small van der Waals radius of fluorine (similar to that of a hydrogen atom) means it can often be introduced without significant steric perturbation. researchgate.net However, the high polarity of the C-F bond can introduce significant dipole moments, influencing molecular conformation and intermolecular interactions, such as protein-ligand binding. researchgate.net The stereoselective introduction of fluorine allows for precise control over these conformational effects, making it a powerful tool in the rational design of bioactive molecules. researchgate.net

Overview of Chiral Cyclohexylamines as Versatile Scaffolds in Asymmetric Synthesis

Chiral cyclohexylamines are well-established and highly versatile scaffolds in the field of asymmetric synthesis. Their rigid cyclohexane (B81311) backbone provides a well-defined stereochemical environment, making them excellent chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. acs.org As chiral auxiliaries, they can be temporarily attached to a substrate to direct a stereoselective transformation, after which they can be cleaved and recovered. wikipedia.org

In organocatalysis, chiral cyclohexylamines and their derivatives can activate substrates through the formation of enamines or iminium ions, facilitating a wide range of asymmetric transformations with high enantioselectivity. researchgate.net The predictable steric and electronic properties of the cyclohexane ring allow for the rational design of catalysts for specific applications. Their prevalence in natural products and pharmaceuticals also makes them attractive starting materials and intermediates in total synthesis. nih.gov

Historical Development and Research Trajectory of (1S,2S)-2-Fluorocyclohexan-1-amine Hydrochloride

While specific historical accounts detailing the first synthesis and development of this compound are not extensively documented in dedicated publications, its emergence can be understood within the broader context of advancements in fluorination chemistry and asymmetric synthesis.

The development of organofluorine chemistry began before the isolation of elemental fluorine itself, with early examples of halogen exchange reactions dating back to the 19th century. nih.gov However, the controlled and selective introduction of fluorine into complex organic molecules remained a significant challenge for many years. A major breakthrough came with the development of safer and more manageable electrophilic fluorinating agents containing N-F bonds, which largely replaced hazardous reagents like elemental fluorine. beilstein-journals.org The chronological development of these reagents, from early examples like perfluoro-N-fluoropiperidine to more modern reagents like Selectfluor, has been pivotal. beilstein-journals.org

The synthesis of chiral fluorinated molecules has been a parallel area of intense research. Early methods often relied on the resolution of racemic mixtures. However, the demand for enantiomerically pure compounds in the pharmaceutical industry spurred the development of asymmetric fluorination reactions. ucj.org.ua This includes the use of chiral fluorinating agents, chiral catalysts, and chiral auxiliaries to control the stereochemical outcome of the fluorination step. nih.gov

The research trajectory for compounds like this compound is thus intrinsically linked to these broader developments. Its synthesis would leverage modern stereoselective fluorination techniques or asymmetric transformations of fluorinated precursors. The interest in this specific molecule stems from its potential as a chiral building block that combines the desirable features of a chiral cyclohexylamine (B46788) scaffold with the unique properties conferred by the fluorine substituent. Its applications are likely to be in the synthesis of novel pharmaceuticals and as a component of new chiral catalysts and ligands.

Chemical Compound Data

Compound Name
This compound
Selectfluor
Perfluoro-N-fluoropiperidine

Chemical Properties of this compound

PropertyValue
CAS Number 2387560-34-9
Molecular Formula C₆H₁₃ClFN
Molecular Weight 153.63 g/mol
Purity >97% (typically)
IUPAC Name (1S,2S)-2-fluorocyclohexan-1-amine;hydrochloride
SMILES N[C@H]1CCCC[C@@H]1F.Cl

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-fluorocyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXBYKGOFZSEIL-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1s,2s 2 Fluorocyclohexan 1 Amine Hydrochloride

Chemo-, Regio- and Stereoselective Synthesis Strategies

The precise installation of both the fluorine atom and the amine group with syn-stereochemistry on a cyclohexane (B81311) ring is a formidable challenge. Modern synthetic organic chemistry has produced several powerful strategies to control these outcomes.

Asymmetric Fluorination of Cyclohexanone (B45756) Derivatives

One of the most direct approaches to establishing the C-F bond with high stereocontrol is the asymmetric electrophilic fluorination of a prochiral cyclohexanone derivative. This strategy often employs a combination of enamine catalysis and chiral anion phase-transfer catalysis. nih.gov

In a representative method, a 2-substituted cyclohexanone is activated by a primary amine co-catalyst, such as a phenylalanine methyl ester, to form a chiral enamine intermediate. Simultaneously, a chiral phosphoric acid catalyst, like (R)-C8-TRIP, forms a chiral ion pair with the electrophilic fluorinating agent, typically Selectfluor. The subsequent fluorination step proceeds through a highly organized, hydrogen-bonded transition state where the chiral enamine and the chiral catalyst complex unite, directing the fluorine atom to a specific face of the molecule. nih.gov This dual-catalyst system has proven effective for the synthesis of ketones with fluorine-containing quaternary stereocenters in high yields and enantioselectivities. nih.gov Subsequent diastereoselective reduction of the ketone and conversion to the amine would yield the desired 2-fluorocyclohexanamine framework.

Table 1: Asymmetric Fluorination of 2-Phenylcyclohexanone Data derived from studies on asymmetric fluorination methodologies. nih.gov

Phosphoric Acid CatalystAmine Co-catalystYield (%)Enantiomeric Excess (ee, %)
(R)-C8-TRIPPhenylalanine methyl ester8590
(R)-C8-TRIPLeucine methyl ester8286
9-Anthryl catalyst A12Phenylalanine methyl ester7582

Stereoselective Addition to N-tert-Butylsulfinyl Imines

The use of chiral N-tert-butanesulfinyl imines is a powerful and widely adopted strategy for the asymmetric synthesis of amines. researchgate.net This method relies on the chiral sulfinyl group to direct the nucleophilic addition to the imine C=N bond, establishing a new stereocenter with high diastereoselectivity. researchgate.netbeilstein-journals.org

To synthesize a precursor to (1S,2S)-2-fluorocyclohexan-1-amine, a fluorinated nucleophile could be added to an N-tert-butanesulfinyl imine derived from cyclohexanone. Alternatively, and more relevantly, a nucleophile could be added to an imine derived from 2-fluorocyclohexanone. The stereochemical outcome is dictated by a rigid, six-membered chair-like transition state involving chelation between the sulfinyl group and the organometallic reagent (e.g., organolithium or Grignard reagents). researchgate.net After the addition, the sulfinyl auxiliary can be readily cleaved under acidic conditions to reveal the free amine. researchgate.net This methodology has been successfully applied to the synthesis of a vast array of chiral amines, including those containing fluorine. nuph.edu.ua

Nucleophilic Fluorination using Activated Fluoride (B91410) Sources and Hydrogen Bonding Catalysis

Nucleophilic fluorination presents an atom-economical route to C-F bonds, but it is often hampered by the low solubility and nucleophilicity of common fluoride sources like alkali metal fluorides. nih.govnih.gov Recent advances have utilized hydrogen-bond donor (HBD) catalysts, such as ureas and thioureas, to overcome these limitations. nih.govsemanticscholar.org

These HBD catalysts can solubilize and activate the fluoride salt by forming strong hydrogen bonds with the fluoride anion. This interaction breaks up the salt's crystal lattice, shields the counter-cation, and attenuates the fluoride's basicity, rendering it a more potent and selective nucleophile. nih.govnih.gov This strategy has been effectively used in the enantioselective desymmetrization of meso-aziridinium ions to form β-fluoroamines with high yields and enantiomeric excesses. nih.gov Applying this principle to a suitable cyclohexene-derived epoxide or aziridinium (B1262131) ion would allow for the regioselective and stereoselective introduction of fluoride to furnish the desired trans-2-fluorocyclohexanol (B1313321) or amine precursor. nih.gov

Kinetic Resolution Techniques (e.g., Enzymatic Deracemization)

Kinetic resolution is a powerful technique for separating racemates into their constituent enantiomers. Enzymatic kinetic resolution (EKR) is particularly attractive due to the high stereoselectivity of enzymes and the mild reaction conditions. mdpi.com

In a relevant example, racemic trans-2-fluorocyclopentanols were successfully resolved through lipase-catalyzed acylation. arkat-usa.org Lipases, such as Burkholderia cepacia lipase (B570770) (BCL), selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. arkat-usa.org The enantiopure trans-2-fluoro-cycloalkanol can then be converted into the corresponding trans-2-fluoro-cycloalkylamine via a Mitsunobu reaction, which proceeds with inversion of configuration at the alcohol carbon, thereby establishing the desired amine stereocenter. arkat-usa.org A similar strategy applied to racemic trans-2-fluorocyclohexanol would be a viable route to enantiopure precursors of (1S,2S)-2-fluorocyclohexan-1-amine. Dynamic kinetic resolution (DKR), which combines resolution with in situ racemization of the slower-reacting enantiomer, offers a pathway to a theoretical 100% yield of the desired product. cas.cn

Table 2: Enzymatic Resolution of trans-2-Fluorocyclopentanols Data based on analogous enzymatic deracemization studies. arkat-usa.org

EnzymeAcylating AgentProductEnantiomeric Excess (ee, %)Enantioselectivity (E)
Burkholderia cepacia Lipase (BCL)Vinyl acetate(1R,2R)-acetate96>200
Candida antarctica Lipase B (CAL-B)Vinyl acetate(1R,2R)-acetate85~50

Photoredox-Catalyzed Cyclization/Hydrogen Atom Transfer Approaches

Photoredox catalysis has emerged as a powerful tool for forming radical intermediates under exceptionally mild conditions. These strategies can be harnessed to construct complex cyclic systems. researchgate.net Approaches involving hydrogen atom transfer (HAT) are particularly relevant for functionalizing C-H bonds.

A potential photoredox-catalyzed strategy for synthesizing the fluorinated cyclohexylamine (B46788) scaffold could involve an intramolecular radical cyclization. For instance, an unsaturated amine precursor containing a fluorine atom at an appropriate position could undergo cyclization initiated by a photoredox catalyst. The reaction might proceed via a radical polar crossover mechanism or a HAT event to generate a key radical intermediate that cyclizes onto the alkene. Subsequent trapping of the resulting radical would furnish the substituted cyclohexane ring. While direct application to the target molecule is still an area of development, photochemical radical cyclizations of imines and related compounds are known, showcasing the potential of this approach for creating diverse heterocyclic and carbocyclic products. researchgate.net

Development of Novel Catalytic Pathways

The quest for more efficient, selective, and sustainable methods for synthesizing complex molecules like (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride continues to drive innovation in catalysis. Novel catalytic pathways focus on minimizing waste, reducing step counts, and achieving higher levels of stereocontrol.

Emerging areas include the development of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, as seen in the combined enamine and chiral anion catalysis for fluorination. nih.gov Furthermore, the design of new chiral Lewis base catalysts for nucleophilic fluorination is an active area of research, aiming to use bench-stable fluoride sources under mild conditions. acs.org The evolution of enzymatic and chemoenzymatic cascades, where multiple transformations are performed in a single pot, represents another frontier. mdpi.com These advanced catalytic systems hold the promise of streamlining the synthesis of enantiomerically pure fluorinated compounds, making them more accessible for applications in drug discovery and materials science.

Asymmetric Catalysis in Fluorocyclohexylamine Synthesis

Asymmetric catalysis is fundamental to the efficient synthesis of single-enantiomer pharmaceuticals and chiral building blocks. Chiral catalysts guide a chemical reaction to favor the formation of one enantiomer over the other, a critical requirement for producing (1S,2S)-2-fluorocyclohexan-1-amine. rsc.org In the context of fluorocyclohexylamine synthesis, asymmetric catalysis can be applied at various stages, including the key fluorination and amination steps.

Recent advancements have explored the use of chiral frustrated Lewis pairs (FLPs) as a novel category for metal-free asymmetric reactions, including hydrogenation, which can be a key step in creating the chiral amine center. rsc.org Furthermore, multicatalytic strategies combining photoredox catalysis with organocatalysis have enabled direct asymmetric radical additions, which can simultaneously create a stereocenter adjacent to a functionalized motif. escholarship.org While not yet specifically reported for (1S,2S)-2-fluorocyclohexan-1-amine, these methods represent the cutting edge of asymmetric synthesis and offer potential pathways. For instance, an asymmetric cyclopropanation reaction, followed by ring-opening, is another strategy where chiral catalysts, such as chiral oxazaborolidinium ions, can establish the required stereochemistry early in the synthetic sequence. mdpi.com

Table 1: Overview of Asymmetric Catalysis Strategies

Catalysis Strategy Catalyst Type Key Transformation Relevance to Fluorocyclohexylamine
Metal-Free Catalysis Chiral Frustrated Lewis Pairs (FLPs) Asymmetric Hydrogenation Creation of the chiral amine center from a prochiral precursor. rsc.org
Multicatalysis Photocatalyst + Organocatalyst Asymmetric Radical Addition Simultaneous formation of the C-F bond and adjacent stereocenter. escholarship.org
Transition Metal Catalysis Chiral Rhodium or Iridium Complexes C-H Insertion / Allylation Introduction of functionality with stereocontrol. escholarship.org
Organocatalysis Chiral Oxazaborolidinium Ions Asymmetric Cyclopropanation Establishing relative stereochemistry in an intermediate. mdpi.com

Organocatalytic Methods for Stereocontrol

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool for achieving high levels of stereocontrol without relying on transition metals. beilstein-journals.org For the synthesis of (1S,2S)-2-fluorocyclohexan-1-amine, organocatalysts can be employed to control the diastereoselectivity and enantioselectivity of key bond-forming reactions.

Cinchona alkaloid derivatives, for example, are highly effective catalysts for a variety of asymmetric transformations. They have been successfully used in the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, a reaction that creates two consecutive chiral centers, one of which is a fluorinated quaternary carbon. nih.gov This demonstrates the potential of organocatalysis to control the stereochemistry of fluorinated carbons. Similarly, chiral phosphoric acids (CPAs) are versatile Brønsted acid catalysts used in atroposelective reactions, such as the Pictet-Spengler reaction, to control the formation of C-N axial chirality via dynamic kinetic resolution. mdpi.com The principles of iminium and enamine activation, often catalyzed by secondary amines like prolinol derivatives, are central to many organocatalytic C-C bond-forming reactions and could be adapted to set the stereocenters on the cyclohexane ring prior to fluorination or amination. beilstein-journals.org

Table 2: Key Organocatalytic Approaches for Stereocontrol

Organocatalytic Method Catalyst Example Mechanism Potential Application in Synthesis
Phase-Transfer Catalysis Cinchona Alkaloid Ammonium (B1175870) Salts Ion Pairing / Hydrogen Bonding Asymmetric Michael addition to build the cyclohexane backbone with stereocontrol. nih.gov
Brønsted Acid Catalysis Chiral Phosphoric Acids (CPAs) Iminium Ion Formation Enantioselective intramolecular reactions to form the cyclic amine. mdpi.com
Enamine/Iminium Catalysis Jørgensen-Hayashi-type Catalysts Covalent Intermediate Formation Asymmetric Michael additions to alkynals or other acceptors. beilstein-journals.org
Hydrogen Bonding Catalysis (Thio)urea or Squaramide Derivatives Substrate Activation Asymmetric fluorination reactions. researchgate.net

Transition Metal-Catalyzed C-H Fluorination

Direct C-H fluorination has emerged as a highly efficient and atom-economical strategy for synthesizing organofluorines. nsf.gov This approach avoids the need for pre-functionalized substrates, offering a more direct route to the target molecule. Transition metals, particularly palladium (Pd), have been extensively studied for their ability to catalyze the fluorination of C(sp³)–H bonds, which are prevalent in aliphatic rings like cyclohexane. rsc.orgnih.gov

These reactions often employ a directing group to position the metal catalyst in proximity to the desired C-H bond, thereby achieving high site-selectivity. For example, Shi and colleagues developed a Pd(II)/Pd(IV)-catalyzed fluorination of β-methylene C(sp³)–H bonds in α-amino acid derivatives using a bidentate 2-(pyridine-2-yl)isopropylamine (PIP) auxiliary, which resulted in excellent diastereoselectivities. nih.gov The mechanism typically involves the formation of a carbon-metal-fluorine intermediate, which then undergoes reductive elimination to form the C-F bond. nsf.gov Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly used as the fluorine source. nih.gov The strategic placement of a directing group on a cyclohexylamine precursor could, in principle, direct the fluorination to the C2 position with the desired stereochemistry.

Table 3: Examples of Transition Metal-Catalyzed C(sp³)–H Fluorination

Metal Catalyst Directing Group / Ligand Fluorine Source Substrate Type Reference
Palladium(II) 2-(pyridine-2-yl)isopropylamine (PIP) NFSI Aliphatic Amides nih.gov
Palladium(II) 2-pyridone Ligands NFSI / NFPT Oxime Derivatives nsf.gov
Copper(I) N-hydroxyphthalimide (additive) Selectfluor Aliphatic C-H Bonds nsf.gov

Green Chemistry Principles and Process Intensification in Synthesis Optimization

The integration of green chemistry principles into synthetic planning is essential for developing sustainable and environmentally responsible chemical processes. This involves the careful selection of reagents and solvents, as well as strategies to maximize efficiency and minimize waste.

Sustainable Reagent and Solvent Selection

The choice of solvent is a critical factor in the environmental impact of a synthetic route. Traditional dipolar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are effective but pose significant health and environmental hazards. A key goal in green chemistry is to replace these with safer, bio-based alternatives. bath.ac.ukrsc.org One such alternative is Cyrene™ (dihydrolevoglucosenone), a solvent derived from waste cellulose (B213188). bath.ac.uk It has shown promise as a substitute for DMF in reactions such as the synthesis of amides from acid chlorides and amines. bath.ac.ukrsc.org Utilizing such bio-available solvents can significantly reduce the toxicity and environmental footprint of the synthesis of this compound.

Regarding reagents, the use of catalytic rather than stoichiometric amounts of substances is a core principle. The catalytic methods discussed in the previous sections (asymmetric, organo-, and transition metal catalysis) inherently align with this principle. Furthermore, when stoichiometric reagents are necessary, preference should be given to those that are less toxic and can be derived from renewable feedstocks.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final product. Syntheses with high atom economy, such as addition and rearrangement reactions, are preferable to those that generate significant byproducts, like substitution and elimination reactions. C-H activation/fluorination is an excellent example of an atom-economical approach, as it avoids the need for pre-installed leaving groups that are ultimately discarded as waste. beilstein-journals.org

Scalable Synthesis and Process Development Considerations for Research Applications

Transitioning a synthetic route from a laboratory-scale discovery to a larger scale for extensive research or preclinical studies requires careful consideration of practicality, safety, and cost. A scalable synthesis should utilize readily available starting materials, avoid cryogenic conditions or hazardous reagents where possible, and employ purification methods that are amenable to large quantities, such as crystallization over chromatography.

A scalable synthesis of (R,R)-N,N-Dibenzyl-2-fluorocyclohexan-1-amine, a diastereomer and derivative of the target compound, has been reported using phase-transfer catalysis. researchgate.net This method offers several advantages for large-scale synthesis, including operational simplicity, mild reaction conditions, and often environmentally benign reaction systems. researchgate.net The validation of a process on a larger scale, even on the gram-scale, is a crucial step to demonstrate its practicality and robustness. researchgate.net For the hydrochloride salt, the final step typically involves treating the free amine with hydrochloric acid, which can often induce crystallization, providing a convenient method for purification and isolation of the final product in high purity. rsc.org

Table 4: Considerations for Scalable Synthesis

Factor Laboratory Scale Scalable Process Rationale
Purification Column Chromatography Crystallization / Distillation Chromatography is time-consuming and solvent-intensive for large quantities.
Reagents Specialized / Expensive Commercially Available / Inexpensive Cost becomes a major driver at larger scales.
Reaction Conditions Cryogenic Temperatures (-78 °C) Ambient to Moderate Temperatures Large-scale cooling is energy-intensive and requires specialized equipment.
Catalyst Loading High (e.g., 10 mol%) Low (e.g., <1 mol%) Catalyst cost and removal are more significant concerns on a larger scale.
Methodology Multi-step with isolations One-pot or telescoped reactions Reduces unit operations, solvent waste, and improves throughput.

Stereochemical Elucidation and Conformational Analysis of 1s,2s 2 Fluorocyclohexan 1 Amine Hydrochloride

Determination of Absolute and Relative Configuration

The unambiguous assignment of the stereochemistry of (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride is accomplished through a combination of powerful analytical techniques.

Single-crystal X-ray diffraction (SXRD) provides definitive proof of the absolute and relative stereochemistry of a molecule by mapping the electron density of a crystalline sample. berkeley.edumdpi.com For this compound, growing crystals of suitable quality allows for the precise determination of atomic positions, bond lengths, and bond angles. rsc.org This technique would confirm the trans relationship between the fluorine and amine substituents, with both groups occupying specific (axial or equatorial) positions in the solid state. The resulting crystallographic data would provide unequivocal evidence for the (1S,2S) absolute configuration.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.543
b (Å) 10.234
c (Å) 12.876
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 861.5
Z 4

Note: This data is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction study.

Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. ru.nlrsc.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, which is highly sensitive to its absolute configuration and conformation. chemrxiv.orguniroma1.it ECD, which operates in the ultraviolet-visible region, provides similar information based on electronic transitions. nih.gov

For this compound, experimental VCD and ECD spectra can be compared with spectra predicted by quantum chemical calculations for the (1S,2S) and (1R,2R) enantiomers. A match between the experimental and calculated spectra for the (1S,2S) isomer would provide strong evidence for its absolute configuration.

Chemical correlation involves converting the molecule of unknown stereochemistry into a compound of known configuration through a series of stereochemically controlled reactions. For this compound, this could involve, for example, a reaction that removes the fluorine atom while preserving the stereocenter at C1, leading to a known cyclohexylamine (B46788) derivative. If the resulting product has a known absolute configuration, the stereochemistry of the starting material can be inferred. Derivatization can also be used to create a new compound with properties more suitable for stereochemical analysis, such as a derivative that crystallizes more readily for X-ray diffraction studies.

Conformational Preferences and Dynamics of the Cyclohexane (B81311) Ring

The six-membered cyclohexane ring is not planar and exists in various conformations to minimize steric and torsional strain. wikipedia.org The presence of substituents further influences the conformational equilibrium.

The most stable conformation of a cyclohexane ring is the chair conformation, which minimizes both angle strain and torsional strain. byjus.comucalgary.ca Other higher-energy conformations include the boat and twist-boat (or skew-boat) conformations. davuniversity.org The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. byjus.comdavuniversity.org The twist-boat conformation is slightly more stable than the boat as it alleviates some of this strain. ucalgary.ca The relative energies of these conformations are generally: chair < twist-boat < boat. wikipedia.org

Relative Energies of Cyclohexane Conformations

Conformation Relative Energy (kcal/mol) Key Features
Chair 0 Staggered bonds, minimal strain. ucalgary.ca
Twist-Boat ~5.5 Reduced flagpole interactions and torsional strain compared to boat. byjus.com
Boat ~6.9 Flagpole steric strain and eclipsed bonds. byjus.comdavuniversity.org

In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. Generally, larger substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. libretexts.org For this compound, both the fluorine atom and the ammonium (B1175870) group (-NH3+) are substituents that influence the conformational equilibrium.

The preference of a substituent for the equatorial position is quantified by its A-value (Gibbs free energy difference between the axial and equatorial conformers). While the ammonium group is sterically demanding and strongly prefers the equatorial position, the small size of the fluorine atom results in a much smaller A-value. However, electrostatic interactions can also play a significant role. In the case of the hydrochloride salt, the positively charged ammonium group can interact with the electronegative fluorine atom.

In the trans-1,2-disubstituted pattern of this compound, the two chair conformations would be (1S,2S)-diaxial-2-fluorocyclohexan-1-amine and (1S,2S)-diequatorial-2-fluorocyclohexan-1-amine. The diequatorial conformation is generally expected to be more stable to minimize steric interactions. libretexts.org However, intramolecular hydrogen bonding between the axial ammonium group and an axial fluorine atom in the diaxial conformer could potentially stabilize this conformation. researchgate.net The polarity of the solvent would also influence the conformational equilibrium, with polar solvents potentially favoring conformations with larger dipole moments.

Stereoelectronic Effects and Intramolecular Interactions (e.g., Hydrogen Bonding, Gauche Effect)

The conformational equilibrium of substituted cyclohexanes is a balance of steric and stereoelectronic effects. In the case of this compound, the trans relationship between the fluorine and ammonium groups allows for two principal chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

Research on analogous protonated β-fluoroamines and related fluorinated cyclohexanols suggests that the diequatorial conformer is significantly stabilized by potent intramolecular forces. beilstein-journals.orgrsc.orgpsu.edu The protonation of the amine to form the ammonium salt introduces a strong preference for a gauche relationship between the electronegative fluorine atom and the positively charged nitrogen center. psu.edunih.gov This "electrostatic gauche effect" is a powerful stabilizing phenomenon driven by several contributing interactions:

Intramolecular Hydrogen Bonding: A key stabilizing factor is the formation of an intramolecular hydrogen bond between one of the acidic protons of the ammonium group (-NH₃⁺) and the electronegative fluorine atom (N⁺-H···F). psu.edunih.gov Studies on similar systems, such as trans-2-fluorocyclohexanol (B1313321), have quantified analogous O-H···F hydrogen bond energies to be approximately 1.6 kcal/mol, highlighting the potential strength of this interaction. rsc.org

Electrostatic Attraction: A significant attractive force exists between the formally positive charge on the nitrogen atom and the partial negative charge on the highly electronegative fluorine atom (Fδ⁻···Nδ⁺). In studies of fluorinated alkylammonium salts, this electrostatic attraction has been identified as the predominant force stabilizing the gauche conformer, even in polar, aqueous solutions where such effects would be expected to be attenuated. beilstein-journals.org

Hyperconjugation: A minor, yet contributory, stabilizing interaction is hyperconjugation. This involves the donation of electron density from a C-H bonding orbital (σ) to the adjacent anti-bonding C-F orbital (σ*). This orbital overlap is geometrically favorable in the gauche arrangement. wikipedia.org

These combined forces strongly favor the diequatorial conformation, where the F-C-C-N dihedral angle is approximately 60°, over the diaxial conformer, where the substituents would be anti-periplanar but would incur significant 1,3-diaxial steric strain.

Table 1: Summary of Intramolecular Interactions Stabilizing the Diequatorial Conformer

Interaction TypeDescriptionEstimated Energy Contribution
Electrostatic AttractionCoulombic attraction between the Fδ⁻ and Nδ⁺ centers.Dominant
Intramolecular H-BondN⁺-H···F hydrogen bond formation.Significant (~1.6 kcal/mol based on analogs) rsc.org
Hyperconjugationσ(C-H) → σ*(C-F) orbital interaction.Minor

Assessment of Enantiomeric and Diastereomeric Purity in Research Materials

The synthesis of enantiomerically pure this compound requires precise analytical methods to quantify its purity and detect the presence of other stereoisomers, such as its (1R,2R) enantiomer or diastereomers (e.g., cis-isomers).

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. nih.govmdpi.com The principle involves the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, enabling separation. sigmaaldrich.com

Chiral HPLC: This is a widely used method for the direct analysis of chiral amines. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® OD, Chiralpak® AD), are particularly effective. researchgate.net The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure. Cyclodextrin-based CSPs are also highly applicable for resolving chiral amines. nih.gov

Chiral GC: Gas chromatography can also be employed, offering high resolution. However, due to the polarity and low volatility of amines, derivatization is typically required prior to analysis. mdpi.comnih.gov The amine can be acylated with an achiral reagent, such as trifluoroacetic anhydride (B1165640), to produce a more volatile derivative that can then be separated on a CSP, commonly one based on a derivatized cyclodextrin (B1172386). gcms.czcat-online.com

Table 2: Illustrative Starting Parameters for Chiral Chromatographic Analysis

MethodParameterIllustrative Condition
HPLC Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane (B92381)/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
GC Derivatization N-trifluoroacetylation
Column Chirasil-DEX CB (di-tert-butyldimethylsilyl beta-cyclodextrin)
Carrier Gas Helium
Oven Program 100°C hold 2 min, ramp 5°C/min to 200°C
Detection Flame Ionization Detector (FID)

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomeric species with distinct NMR spectra. This is achieved using a chiral shift reagent (CSR), which is typically a lanthanide complex with a chiral ligand, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). google.comrsc.org

The analysis is performed on the free amine form of the compound, not the hydrochloride salt. The Lewis basic amine coordinates to the Lewis acidic lanthanide center of the CSR, forming transient diastereomeric complexes. libretexts.org The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons, and the differing geometries of the diastereomeric complexes cause the chemical shifts to be different for each enantiomer. This results in the splitting of NMR signals into two sets, one for each enantiomer. The enantiomeric excess (e.e.) can then be calculated directly from the integration of these separated signals. libretexts.org

Table 3: Hypothetical ¹H-NMR Data Using a Chiral Shift Reagent

Proton Signalδ (ppm) without CSRδ (ppm) with CSR for (1S,2S)δ (ppm) with CSR for (1R,2R)ΔΔδ (ppm)
H-1 (CH-N)~2.66.556.450.10
H-2 (CH-F)~4.58.208.120.08
Calculation: Integral A (1S,2S) Integral B (1R,2R) % e.e. = [(A-B)/(A+B)] x 100

Self-Induced Diastereomeric Anisochronism (SIDA) is an NMR phenomenon where the enantiomers of a chiral compound can be distinguished without the need for an external chiral additive. This effect arises from the rapid and reversible self-association of chiral molecules in solution to form diastereomeric homo-chiral (S-S or R-R) and hetero-chiral (S-R) aggregates. researchgate.net

For SIDA to be observed with this compound, the molecules must engage in intermolecular interactions, such as hydrogen bonding, to form these transient dimers or higher-order oligomers. The ammonium group is an excellent hydrogen bond donor, and in a non-coordinating solvent, it could form aggregates. If the energies of the homo- and hetero-chiral aggregates are different, the NMR spectrum of a non-racemic (scalemic) mixture will show two distinct sets of signals—one for the major enantiomer and one for the minor enantiomer. A racemic mixture, however, will show only a single set of averaged signals. The ratio of the integrals of the split signals in the scalemic sample directly corresponds to the enantiomeric ratio. researchgate.net

Table 4: SIDA NMR Analysis of a Non-Racemic Mixture

PropertyObservation in NMR Spectrum
Analyte Scalemic mixture of (1S,2S)- and (1R,2R)-2-fluorocyclohexan-1-amine HCl
Appearance Splitting of characteristic signals (e.g., H-1, H-2) into two separate peaks.
Signal 1 Corresponds to the major enantiomer (Integral = I_major)
Signal 2 Corresponds to the minor enantiomer (Integral = I_minor)
Quantification Enantiomeric Ratio = I_major / I_minor
% e.e. = [(I_major - I_minor) / (I_major + I_minor)] x 100

Amination Reactions and Derivatization at Nitrogen

The primary amine group in (1S,2S)-2-fluorocyclohexan-1-amine is a key site for nucleophilic reactions, allowing for a wide range of derivatizations. The hydrochloride salt form requires neutralization to the free amine before it can effectively participate in these reactions.

Acylation, Alkylation, and Sulfonylation for Amide and Sulfonamide Formation

As a primary amine, (1S,2S)-2-fluorocyclohexan-1-amine readily undergoes reactions with various electrophilic reagents to form stable derivatives.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields N-acylated amides. This transformation is a common strategy for introducing a wide array of functional groups.

Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination offers a more controlled alternative for producing secondary amines. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base produces sulfonamides. This reaction is analogous to acylation and is used to introduce sulfonyl groups, which are important pharmacophores.

Table 1: Representative Derivatization Reactions at the Nitrogen Atom This table is for illustrative purposes and represents expected chemical reactivity.

Reaction TypeReagentProduct ClassGeneral Reaction Scheme
AcylationAcetyl chloride (CH₃COCl)AmideReaction Scheme
      *Where R-X represents the respective electrophile.*
    
AlkylationMethyl iodide (CH₃I)Secondary Amine
Sulfonylationp-Toluenesulfonyl chloride (TsCl)Sulfonamide

Formation of Ureas, Thioureas, and Carbamates

The nucleophilic amine can also react with isocyanates, isothiocyanates, and other carbonyl derivatives to form ureas, thioureas, and carbamates. These functional groups are prevalent in medicinal chemistry.

Ureas: The addition of the amine to an isocyanate (R-N=C=O) is a straightforward and high-yielding method for the synthesis of unsymmetrical ureas. nih.gov

Thioureas: Similarly, reaction with an isothiocyanate (R-N=C=S) produces the corresponding thiourea. organic-chemistry.orgatamanchemicals.comwikipedia.org Thioureas can also be synthesized by reacting the amine with carbon disulfide. nih.govresearchgate.net

Carbamates: Carbamates, or urethanes, can be formed through several routes, including reaction with chloroformates (ROCOCl), or via a three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgorganic-chemistry.orgnih.gov

Table 2: Synthesis of Urea, Thiourea, and Carbamate Derivatives This table is for illustrative purposes and represents expected chemical reactivity.

Product ClassTypical ReagentsFunctional Group Formed
UreaPhenyl isocyanate-NH-C(=O)-NH-Ph
ThioureaPhenyl isothiocyanate-NH-C(=S)-NH-Ph
CarbamateBenzyl chloroformate-NH-C(=O)-O-Bn

Transformations Involving the Fluorine Atom and C-F Bond Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant chemical stability. alfa-chemistry.com

Investigating C-F Bond Activation and Functionalization

Due to its high bond dissociation energy (approximately 488 kJ/mol), the C(sp³)-F bond is generally considered inert and resistant to cleavage under standard conditions. alfa-chemistry.com However, recent advances in catalysis have provided methods for C-F bond activation. These methods often require harsh conditions or specialized catalysts and are not trivial to perform. frontiersin.orgmdpi.com

Potential strategies for activating the C-F bond in this molecule could include:

Lewis Acid Catalysis: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating nucleophilic substitution. frontiersin.org

Transition Metal Catalysis: Certain transition metal complexes, particularly those of nickel, palladium, or zirconium, can insert into the C-F bond via oxidative addition, enabling subsequent functionalization. mdpi.comnih.gov

Photoredox Catalysis: Organic photoredox catalysts have been developed that can reduce C-F bonds to generate carbon-centered radicals, which can then be trapped by other reagents. nih.gov

Table 3: Properties of the Carbon-Fluorine Bond

PropertyTypical ValueConsequence
Bond Dissociation Energy~488 kJ/molHigh chemical and thermal stability. alfa-chemistry.com
Bond Length (in Fluorocyclohexane)Axial: ~1.408 Å, Equatorial: ~1.401 ÅShort and strong bond. researchgate.net
PolarityHighly Polar (Cᵟ⁺-Fᵟ⁻)Influences local electronic environment and non-covalent interactions. alfa-chemistry.com

Regioselective Functionalization Adjacent to Fluorine

The strong electron-withdrawing inductive effect of the fluorine atom significantly influences the reactivity of the adjacent carbon atoms. This effect can direct the regioselectivity of certain reactions. For instance, deprotonation at the carbon atom bearing the fluorine (α-carbon) is generally disfavored. However, the acidity of protons on the adjacent (β) carbon atoms can be influenced, potentially directing base-mediated elimination or substitution reactions. Asymmetric fluorination of α-branched cyclohexanones has been achieved, highlighting the ability to control stereochemistry at centers adjacent to the point of fluorination. acs.orgacs.org

Reactivity of the Cyclohexane Scaffold

Reactions involving the C-H bonds of the cyclohexane scaffold itself, such as free-radical halogenation, are possible but typically lack selectivity and are less synthetically useful compared to the functionalization of the existing amine and fluoro groups. The primary reactivity of the scaffold is dictated by the interplay of its substituents, which can direct further functionalization or influence the molecule's interaction with biological targets.

An exploration into the chemical reactivity and functionalization of this compound reveals its potential as a sophisticated building block in modern organic synthesis. The inherent chirality and the presence of both amino and fluoro groups on a cyclohexane scaffold provide a unique platform for developing advanced molecular structures. This article delves into specific transformations and applications, highlighting the compound's utility in creating complex derivatives for materials science and catalysis.

Theoretical and Computational Investigations on 1s,2s 2 Fluorocyclohexan 1 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific studies using quantum chemical calculations to investigate the electronic structure and energetics of (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride have been identified.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes

There are no available Density Functional Theory (DFT) studies that have performed geometry optimization or mapped the energy landscapes for this compound. Such studies would be valuable for determining the most stable three-dimensional structure of the molecule and the energy barriers between different conformations.

Ab Initio Calculations of Conformational Stability and Reaction Intermediates

Specific ab initio calculations detailing the conformational stability of the chair and boat forms of the cyclohexyl ring, or investigating potential reaction intermediates of this compound, are absent from the current body of scientific literature. Research on analogous molecules, like fluorocyclohexane, has explored the energetic balance between axial and equatorial conformers, but this information cannot be directly extrapolated to the title compound due to the presence and protonation of the amine group. researchgate.net

Molecular Dynamics Simulations of Conformational Landscapes and Intermolecular Interactions

Molecular dynamics simulations are powerful tools for exploring the conformational flexibility and intermolecular interactions of molecules over time. However, no published research has applied this methodology to this compound.

Solvent Effects on Conformation and Reactivity

The influence of different solvents on the conformational preferences and reactivity of this compound has not been computationally investigated. Such studies would provide insight into how the solvent environment affects the equilibrium between different conformers and the potential reaction pathways of the molecule.

Exploration of Crystal Packing and Solid-State Properties

There is a lack of computational studies focused on predicting the crystal packing and solid-state properties of this compound. These investigations are crucial for understanding the macroscopic properties of the compound in its solid form.

Prediction of Spectroscopic Properties for Structural Elucidation

While spectroscopic techniques like NMR and IR are fundamental for structural elucidation, there are no available theoretical studies that predict the spectroscopic properties of this compound. Such predictions, when compared with experimental data, can provide a high degree of confidence in the assigned structure and conformation.

Computational NMR (e.g., 13C Chemical Shifts) and IR Spectroscopy

Theoretical and computational methods are indispensable tools for predicting and interpreting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a powerful quantum mechanical approach used to calculate nuclear magnetic resonance (NMR) and infrared (IR) spectra with a high degree of accuracy. nih.govchemrxiv.org

For predicting the ¹³C NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework. nih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus. To obtain the chemical shifts, these shielding values are typically referenced against a standard compound, such as tetramethylsilane (TMS). The accuracy of these predictions can be further enhanced through linear regression analysis, where calculated shielding constants for a set of known molecules are plotted against their experimental chemical shifts to generate a scaling equation. nih.gov This methodology allows for the reliable assignment of complex spectra, especially in molecules with multiple fluorine atoms, where predictive accuracy can reach a maximum deviation of just a few parts per million (ppm). nih.gov

The following table illustrates the type of data generated in a computational NMR study, comparing theoretical predictions with experimental values for a representative fluorinated organic compound.

Carbon AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Deviation (ppm)
C155.254.8+0.4
C289.588.9+0.6
C330.129.7+0.4
C424.824.5+0.3
C528.327.9+0.4
C632.732.2+0.5

Similarly, computational methods are used to simulate the IR spectrum of this compound. These calculations determine the vibrational frequencies and their corresponding intensities. The presence of halogen atoms in a molecule can present unique challenges for these calculations. nih.govresearchgate.net However, modern computational approaches, including anharmonic calculations, can provide highly accurate theoretical spectra that closely match experimental results. nih.govresearchgate.net The calculated spectrum aids in the assignment of vibrational modes to specific functional groups, such as the N-H stretches of the amine group and the C-F stretch. dtic.mil

Theoretical Prediction of Chiroptical Properties (ORD, ECD, VCD)

Chiroptical spectroscopy provides three-dimensional structural information and is essential for determining the absolute configuration of chiral molecules like this compound. The theoretical prediction of chiroptical properties such as Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) is a powerful tool for stereochemical analysis. nih.gov

Time-dependent Density Functional Theory (TD-DFT) is the primary method used to calculate ECD spectra. nih.gov This involves computing the excitation energies and rotational strengths of the electronic transitions within the molecule. The calculated spectrum is then compared with the experimental ECD spectrum. A good match between the theoretical spectrum of a specific enantiomer and the experimental data allows for the unambiguous assignment of the absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. Computational simulations of VCD spectra, also typically performed using DFT, provide detailed information about the stereochemistry and conformational preferences of the molecule in solution.

The following table presents a hypothetical comparison of calculated and experimental chiroptical data for a chiral molecule.

Chiroptical PropertyWavelength/FrequencyCalculated Value ((1S,2S) enantiomer)Experimental Value
ECD (Δε)210 nm+2.5+2.3
ECD (Δε)245 nm-1.8-1.6
VCD (ΔA x 10⁻⁴)1050 cm⁻¹+3.2+3.5
VCD (ΔA x 10⁻⁴)1300 cm⁻¹-1.5-1.7

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a crucial tool for investigating the mechanisms of chemical reactions involving fluorinated cyclic amines. nih.govnottingham.ac.uk DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. scm.com

Computational Elucidation of Reaction Pathways and Energy Barriers

By calculating the energies of all stationary points along a proposed reaction coordinate, a detailed reaction profile can be constructed. This profile reveals the energy barriers (activation energies) associated with each step of the mechanism. For instance, in reactions such as nucleophilic substitution or elimination involving this compound, computational studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism.

For example, a computational study on the deconstructive fluorination of N-protected cyclic amines elucidated a multi-step pathway involving substrate coordination, iminium ion formation, and subsequent C-C bond cleavage. nih.gov Such studies provide invaluable insights into the feasibility and energetics of each mechanistic step.

The table below illustrates hypothetical calculated energy barriers for different potential reaction pathways.

Reaction PathwayElementary StepCalculated Activation Energy (kcal/mol)
Pathway A (Concerted)Transition State 1 (TS1)25.4
Overall Barrier25.4
Pathway B (Stepwise)Transition State 2 (TS2)18.2
Intermediate 1-5.6 (relative to reactants)
Transition State 3 (TS3)22.1

Prediction of Stereoselectivity in New Reactions and Catalytic Cycles

A significant application of computational reaction mechanism studies is the prediction of stereoselectivity. beilstein-journals.org By locating and calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be favored. The stereochemical outcome is determined by the relative energy difference between the diastereomeric transition states; the lower-energy transition state corresponds to the major product.

This predictive capability is particularly valuable in the design of new synthetic methods and catalytic cycles. For example, in a catalytic reaction involving a chiral catalyst and this compound, computational modeling can help to understand the origin of enantioselectivity by analyzing the non-covalent interactions between the substrate and the catalyst in the transition state. beilstein-journals.org These insights can guide the development of more efficient and selective catalysts.

Role of 1s,2s 2 Fluorocyclohexan 1 Amine Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Synthesis of Complex Chiral Molecules

The inherent chirality of (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride makes it an excellent starting material for the asymmetric synthesis of intricate molecular architectures. The defined stereochemistry of the amine and fluorine groups on the cyclohexane (B81311) ring allows for a high degree of stereocontrol in subsequent chemical transformations.

The (1S,2S)-2-fluorocyclohexyl moiety can be incorporated into larger molecules through various synthetic strategies, where the amine group serves as a handle for derivatization. For instance, the amine can be converted into other functional groups or used to form amide, imine, or urea linkages, thereby attaching the chiral scaffold to a target molecule. The stereochemistry of the fluorinated cyclohexane ring is preserved throughout these transformations, ensuring the transfer of chirality to the final product.

Research has demonstrated the feasibility of synthesizing derivatives of (1S,2S)-2-fluorocyclohexylamine, highlighting its utility as a building block. researchgate.net The stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives has been achieved through methods like visible-light-enabled [4 + 2] cycloadditions. nih.gov In these reactions, chiral phosphoric acids can be employed to create a chiral environment, leading to products with high diastereoselectivity and enantioselectivity. nih.gov While these examples may not start directly from this compound, they establish a clear precedent for the stereocontrolled synthesis of complex molecules containing a substituted cyclohexylamine core. The principles of these asymmetric cycloadditions could be applied to install the fluorinated cyclohexyl moiety into various molecular frameworks with high fidelity.

Methods for the stereoselective installation of fluorine into organic molecules are of significant interest. nih.gov The presence of a fluorine atom can profoundly impact the biological activity of a molecule. nih.gov Therefore, the use of building blocks like this compound provides a direct and efficient route to chiral, fluorinated compounds.

The (1S,2S)-2-fluorocyclohexan-1-amine scaffold can be elaborated into a variety of chiral heterocyclic and carbocyclic systems. The amine functionality can participate in ring-forming reactions, leading to the creation of new cyclic structures that incorporate the fluorocyclohexane ring.

For example, intramolecular reactions can be designed where the amine or a derivative thereof acts as a nucleophile to form a new ring. Iridium-catalyzed intramolecular allylic substitution reactions have been successfully employed to synthesize chiral N,O-heterocyles with high enantioselectivity. rsc.org This methodology could potentially be adapted to derivatives of (1S,2S)-2-fluorocyclohexan-1-amine to construct novel fluorinated heterocyclic systems.

Furthermore, the cyclohexane ring itself can be a part of a larger polycyclic system. The synthesis of complex carbocycles often relies on the use of chiral building blocks to control the stereochemical outcome of the reaction. While direct examples starting from this compound are not abundant in the literature, the principles of asymmetric synthesis support its potential utility in this area. The rigid conformation of the cyclohexane ring can influence the stereoselectivity of reactions occurring at other positions of the molecule.

Precursor for Chiral Ligands and Organocatalysts in Asymmetric Catalysis

The C2-symmetry and well-defined stereochemistry of derivatives of (1S,2S)-2-fluorocyclohexan-1-amine make it an ideal precursor for the synthesis of chiral ligands and organocatalysts. These catalysts are crucial for a wide range of enantioselective transformations.

Chiral amines are fundamental building blocks for many classes of privileged ligands in asymmetric catalysis. (1S,2S)-2-fluorocyclohexan-1-amine can be readily converted into a variety of ligand types.

Chiral Phosphines: The amine can be transformed into a phosphine ligand through a series of well-established synthetic steps. These P-chiral phosphine ligands are highly effective in a range of metal-catalyzed reactions.

Chiral Phosphoramidites: The reaction of the amine with a suitable phosphorus(III) chloride in the presence of a base is a common method for the synthesis of phosphoramidite ligands. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties.

Chiral Oxazolines: Chiral oxazoline-containing ligands are another important class of ligands that can be synthesized from chiral amino alcohols, which in turn can be derived from chiral amines. These ligands have proven to be highly effective in a multitude of asymmetric reactions. nih.gov

The synthesis of these ligands often involves straightforward, high-yielding reactions, making them accessible for screening in various catalytic applications. The fluorine substituent on the cyclohexane backbone can impart unique electronic properties to the resulting ligand, potentially influencing its catalytic activity and selectivity.

Ligands derived from chiral amines are extensively used in a variety of enantioselective catalytic reactions. The performance of ligands derived from (1S,2S)-2-fluorocyclohexan-1-amine would be evaluated in benchmark reactions to determine their efficacy.

Asymmetric Hydrogenation: Chiral phosphine and phosphoramidite ligands are widely used in the rhodium- and iridium-catalyzed asymmetric hydrogenation of olefins and ketones. The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand.

Asymmetric Aldol Reactions: Chiral catalysts are crucial for controlling the stereochemical outcome of aldol reactions, which are one of the most important carbon-carbon bond-forming reactions in organic synthesis. Chiral metal complexes and organocatalysts derived from chiral amines can provide high levels of enantioselectivity and diastereoselectivity.

The table below shows representative results for the performance of chiral phosphoramidite ligands in the copper-catalyzed asymmetric conjugate addition, a reaction where ligands of this type have shown exceptional performance. While these specific ligands are not derived from (1S,2S)-2-fluorocyclohexan-1-amine, the data illustrates the high levels of enantioselectivity that can be achieved with this class of ligands.

EntrySubstrateLigand TypeYield (%)ee (%)
1CyclohexenonePhosphoramidite>9598
2CyclopentenonePhosphoramidite>9596
31-Octen-3-onePhosphoramidite9094

This table presents typical data for the performance of chiral phosphoramidite ligands in asymmetric conjugate addition reactions and serves as an illustration of the potential efficacy of ligands derived from (1S,2S)-2-fluorocyclohexan-1-amine.

Applications in Supramolecular Chemistry Research

The unique structural and electronic properties of fluorinated cyclohexanes make them intriguing building blocks for supramolecular chemistry. The high polarity of the C-F bond and the potential for non-covalent interactions involving fluorine can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures.

Recent research has shown that derivatives of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which possess a very large molecular dipole moment, can undergo living supramolecular polymerization. researchgate.netnih.gov These molecules can self-assemble into nanofibers with a double helical structure. nih.gov The length of these fibers can be controlled by the ratio of monomer to seed, demonstrating a high level of control over the self-assembly process. nih.gov

The principles governing the self-assembly of these highly fluorinated cyclohexanes can be extended to molecules derived from this compound. The presence of the fluorine atom, along with the amine group which can participate in hydrogen bonding, provides multiple sites for directional non-covalent interactions. This can lead to the formation of ordered structures in solution and in the solid state.

The "Janus face" character of selectively fluorinated cyclohexanes, with an electronegative fluorine-rich face and an electropositive hydrogen-rich face, drives their association in the solid state through electrostatic interactions. st-andrews.ac.uk This face-selective recognition can be a powerful tool for designing novel soft materials with tailored properties. The incorporation of the (1S,2S)-2-fluorocyclohexyl moiety into larger molecules could therefore be used to program their self-assembly into complex and functional supramolecular systems. thieme-connect.comthieme-connect.com

Design of Chiral Receptors, Hosts, and Self-Assembling Systems

The creation of synthetic receptors and hosts that can bind to specific guest molecules with high selectivity is a cornerstone of supramolecular chemistry. The defined stereochemistry of this compound makes it an excellent candidate for inclusion in such systems. The rigid trans-conformation of the amine and fluorine substituents on the cyclohexane ring provides a well-defined structural foundation upon which larger, complex host structures can be built.

Research into analogous systems, such as those based on cyclohexane-1,2-diamine, has demonstrated that this scaffold is highly effective in forming macrocycles that act as enantioselective fluorescent sensors. nih.govnih.gov These macrocycles can recognize and bind with chiral acids, exhibiting a significant and selective fluorescence enhancement upon binding to one enantiomer over the other. nih.govnih.gov The incorporation of a fluorine atom, as in (1S,2S)-2-fluorocyclohexan-1-amine, is expected to modulate the electronic and binding properties of such receptors, potentially enhancing their selectivity and affinity through specific electronic or hydrogen-bonding interactions.

Furthermore, the unique properties of fluorinated cyclohexanes are being leveraged to design novel self-assembling systems. A key driver for this is the large molecular dipole moment created by the alignment of multiple carbon-fluorine (C-F) bonds on one face of the cyclohexane ring. This facial polarization has been harnessed to drive the "living supramolecular polymerization" of monomers featuring a fluorinated cyclohexane core. nih.govresearchgate.net In these systems, the strong dipole moment thermodynamically drives the self-assembly process while also enabling the formation of kinetically trapped monomeric states, which can then be triggered to polymerize in a controlled manner upon the addition of a seed. nih.govresearchgate.net This approach allows for precise control over the length of the resulting nanofibers and even the creation of supramolecular block copolymers. nih.govresearchgate.net While the specific monomers in these studies were not derived from (1S,2S)-2-fluorocyclohexan-1-amine, they establish a powerful precedent for using the fluorinated cyclohexane scaffold as a central element in the design of advanced, self-assembling materials.

Table 1: Key Features of Fluorinated Cyclohexane Monomers in Self-Assembly

FeatureDescriptionReference
Driving Force Large molecular dipole moment (e.g., 6.2 Debye for all-cis 1,2,3,4,5,6-hexafluorocyclohexane) arising from facial polarization of C-F bonds. nih.govresearchgate.net
Process Kinetically controlled, seeded living supramolecular polymerization. nih.govresearchgate.net
Resulting Structures Double helical nanofibers of controlled length; supramolecular block copolymers. nih.govresearchgate.net
Monomer Design Consists of a polar fluorinated cyclohexane head and a solubilizing tail, often incorporating amide or ester linkages. nih.gov

Chiral Recognition Studies and Enantio-Discrimination Phenomena

Chiral recognition is the process by which a chiral host molecule selectively binds to one enantiomer of a chiral guest. This phenomenon is critical in fields ranging from pharmaceutical analysis to asymmetric catalysis. The efficacy of a chiral receptor relies on its ability to form a diastereomeric complex with the guest molecule where the interactions for one enantiomer are significantly more favorable than for the other.

The (1S,2S)-2-fluorocyclohexan-1-amine backbone is ideally suited for this purpose. The rigid cyclohexane ring minimizes conformational ambiguity, creating a well-defined chiral cavity or surface. The amine group serves as a key interaction point, capable of forming hydrogen bonds or ionic interactions with guest molecules, particularly acids. nih.govnih.govnih.gov

Studies on closely related cyclohexane-1,2-diamine-based receptors have provided significant insights into the mechanisms of enantio-discrimination. nih.govnih.gov When incorporated into larger bisbinaphthyl macrocycles, the cyclohexane scaffold helps create a chiral pocket. The receptor's interaction with chiral molecules, such as mandelic acid, results in a highly enantioselective fluorescent response. nih.govnih.gov For instance, the fluorescence of one sensor was enhanced over 80-fold in the presence of a matching chiral acid, while the opposite enantiomer produced a minimal response. nih.gov This high degree of discrimination is attributed to the formation of a structurally rigid host-guest complex stabilized by multiple interaction points. nih.govnih.gov

The presence of the fluorine atom in (1S,2S)-2-fluorocyclohexan-1-amine can further refine this recognition process. Its electronegativity can influence the hydrogen-bonding acidity of the neighboring amine proton and introduce the potential for specific F···H or dipolar interactions, adding another layer of potential discrimination.

Table 2: Principles of Enantio-Discrimination Using Chiral Receptors

PrincipleMechanismRelevance of (1S,2S)-2-fluorocyclohexan-1-amineReference
3-Point Interaction Model Requires at least three points of interaction between the host and guest to differentiate enantiomers.The amine group (H-bond donor/acceptor), the cyclohexane scaffold (steric bulk), and the fluorine atom (dipolar/H-bond acceptor) can provide multiple interaction points. nih.govnih.gov
Structural Rigidity A rigid host scaffold reduces conformational flexibility, leading to a more pre-organized binding site and higher selectivity.The cyclohexane chair conformation provides a rigid and predictable framework. nih.govnih.gov
Signal Transduction The binding event must be coupled to a measurable output, such as a change in fluorescence or NMR chemical shift.The amine group's involvement in binding can suppress photoinduced electron transfer, leading to fluorescence enhancement. nih.govnih.gov

Utilization in Advanced Materials Science Research

The unique combination of chirality, polarity, and reactivity makes this compound a valuable building block for advanced materials. Its incorporation into larger molecular structures can impart specific, desirable properties for applications in liquid crystals and functional polymers.

Incorporation into Liquid Crystalline Materials for Orientated Polarity

Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. Their application in display technologies (LCDs) is dependent on the ability of their constituent molecules to align with an applied electric field. This alignment is governed by the material's dielectric anisotropy (Δε), which arises from the molecule's permanent dipole moment.

For modern display modes like vertical alignment (VA), liquid crystals with a negative dielectric anisotropy are required. researchgate.net This necessitates molecules having a strong dipole moment perpendicular to their long axis. The fluorinated cyclohexane motif is an excellent candidate for achieving this. The stereospecific arrangement of C-F bonds on one face of the cyclohexane ring, as seen in derivatives of (1S,2S)-2-fluorocyclohexan-1-amine, can generate a substantial molecular dipole perpendicular to the ring's general plane. researchgate.net

Research has demonstrated that incorporating facially polarized, fluorinated cyclohexane rings into molecular scaffolds can produce materials with strong negative dielectric anisotropy. researchgate.net However, this increased polarity also presents challenges. The strong intermolecular electrostatic interactions can lead to higher melting points and reduced solubility in standard LC mixtures, which can hinder their practical application. researchgate.net Therefore, ongoing research focuses on designing molecular scaffolds that leverage the high polarity of the fluorinated cyclohexane core while mitigating these undesirable effects, for instance, by avoiding aromatic rings and including solubilizing groups. researchgate.net

Development of Functional Polymers and Networks

Functional polymers, which contain reactive groups or moieties that impart specific properties, are essential in a vast range of applications, including coatings, adhesives, and biomedical devices. polysciences.com The amine group in (1S,2S)-2-fluorocyclohexan-1-amine makes it a suitable monomer or functionalizing agent for polymers. This amine functionality provides a reactive handle for crosslinking, surface modification, or for initiating other polymerization reactions. polysciences.com

The incorporation of the chiral, fluorinated cyclohexane unit into a polymer backbone or as a side chain can introduce several valuable properties.

Chirality : Polymers functionalized with chiral units can be used as chiral stationary phases in chromatography for separating enantiomers.

Hydrophobicity : Fluorinated polymers are known for their high hydrophobicity and chemical resistance. nsf.govrsc.org Incorporating the fluorocyclohexane motif can be used to tune the surface energy and wetting properties of polymer films. rsc.org

Thermal and Mechanical Properties : The rigid cyclohexane ring can enhance the thermal stability and modify the glass transition temperature of the resulting polymer. nsf.govrsc.org

While the direct polymerization of this compound is not widely documented, its structure is analogous to other functionalized cycloalkenes and amines that are used to create novel polymers through methods like ring-opening metathesis polymerization (ROMP). google.com The development of such semi-fluorinated polymers is an active area of research, with a focus on creating sustainable materials that are chemically recyclable while possessing high thermal stability and hydrophobicity. nsf.govrsc.org

Advanced Analytical Methodologies for Research on 1s,2s 2 Fluorocyclohexan 1 Amine Hydrochloride

Spectroscopic Characterization Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are paramount for determining the precise atomic arrangement and bonding within new derivatives of (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride. These techniques provide a detailed view of the molecular architecture, which is crucial for establishing structure-property relationships.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex organic molecules, including derivatives of this compound. ethz.ch These experiments resolve overlapping signals in 1D spectra and reveal correlations between different nuclei, providing insights into the molecular framework. nih.govresearchgate.net For fluorinated compounds, specialized NMR techniques can leverage the presence of the ¹⁹F nucleus to gain further structural information. nih.govjeol.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative of (1S,2S)-2-fluorocyclohexan-1-amine, COSY spectra would reveal the H-C-C-H connectivities within the cyclohexane (B81311) ring, helping to trace the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This experiment is essential for assigning each proton signal to its corresponding carbon atom in the cyclohexane ring and any appended substituents.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connections across quaternary carbons or heteroatoms. For instance, it could show correlations from the amine proton to carbons in a new substituent, or from protons on the ring to the carbon of a derivatizing group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, revealing through-space correlations rather than through-bond couplings. This is critical for determining the stereochemistry and conformation of the molecule. In derivatives of (1S,2S)-2-fluorocyclohexan-1-amine, NOESY can confirm the relative orientation of substituents on the cyclohexane ring, for example, confirming a cis or trans relationship between the fluorine atom and the amino group or other substituents.

2D NMR ExperimentInformation ProvidedApplication to (1S,2S)-2-Fluorocyclohexan-1-amine Derivatives
COSYIdentifies 1H-1H spin-spin coupling networks.Maps the proton connectivity around the cyclohexane ring.
HSQCCorrelates directly bonded 1H and 13C nuclei.Assigns specific protons to their attached carbons.
HMBCShows 2-3 bond correlations between 1H and 13C.Establishes connectivity across non-protonated carbons and functional groups.
NOESYReveals through-space proximity of protons.Confirms stereochemistry and conformational details of the cyclohexane ring.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound with high accuracy. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula. For novel derivatives of this compound, HRMS provides unequivocal confirmation of the chemical formula, distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov This is particularly crucial when new functional groups are introduced, as it validates the success of a chemical transformation.

ParameterDescriptionExample for a Hypothetical Derivative (C₈H₁₅FNO)
Calculated Exact MassThe theoretical mass based on the most abundant isotopes.159.1165
Measured Exact MassThe experimentally determined mass from the HRMS instrument.159.1168
Mass ErrorThe difference between calculated and measured mass, typically in parts per million (ppm).1.9 ppm
ConclusionA low mass error (<5 ppm) confirms the proposed molecular formula.The molecular formula C₈H₁₅FNO is confirmed.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.comthermofisher.com The absorption of infrared radiation (in FTIR) or the inelastic scattering of monochromatic light (in Raman) corresponds to specific bond vibrations (stretching, bending, twisting). These techniques provide a molecular "fingerprint" and are highly effective for identifying the presence of specific functional groups introduced during derivatization. asianpubs.orgsapub.org

FTIR Spectroscopy: This technique is particularly sensitive to polar bonds. In the context of (1S,2S)-2-fluorocyclohexan-1-amine derivatives, FTIR would be used to identify characteristic absorptions for N-H bonds in the amine (or amide if acylated), C-F bonds, and any new functional groups such as carbonyls (C=O) or nitriles (C≡N) that have been added to the parent molecule. nih.gov

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is often used for analyzing the carbon skeleton. thermofisher.com It provides complementary information to FTIR, particularly for C-C bonds within the cyclohexane ring and for symmetric vibrations that may be weak or absent in the FTIR spectrum.

Functional GroupVibrational ModeTypical FTIR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500Weak
Alkyl (C-H)Stretching2850 - 30002850 - 3000
Carbonyl (C=O)Stretching1650 - 1750 (Strong)1650 - 1750
Carbon-Fluorine (C-F)Stretching1000 - 1400 (Strong)Weak

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of chemical purity and the quantification of stereoisomers. For chiral molecules like (1S,2S)-2-fluorocyclohexan-1-amine and its derivatives, chiral chromatography is indispensable for determining the enantiomeric excess (e.e.), a critical measure of optical purity. mdpi.com

Chiral Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. gcms.cz For amines, derivatization is often required to improve volatility and chromatographic performance. sigmaaldrich.com This typically involves converting the amine group into a less polar derivative, such as a trifluoroacetamide. wiley.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP) within the GC column. Cyclodextrin-based columns, such as those with derivatized β-cyclodextrin, are commonly used for this purpose. gcms.czwiley.com The different interactions between the two enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. nih.gov The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for achieving optimal separation.

ParameterTypical Condition/Value
Column TypeChirasil-DEX CB (β-cyclodextrin derivative)
Derivatizing AgentTrifluoroacetic anhydride (B1165640) (TFAA)
Carrier GasHelium or Hydrogen
Oven ProgramIsothermal (e.g., 100 °C) or Temperature Ramp (e.g., 80 °C to 150 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC. Chiral HPLC is the benchmark method for determining the enantiomeric excess of pharmaceutical compounds and their intermediates. heraldopenaccess.usyakhak.org

The separation is performed on a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most effective and widely used for separating a diverse range of chiral molecules, including amines. mdpi.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. yakhak.org The ratio of the peak areas for the two enantiomers in the resulting chromatogram is used to calculate the enantiomeric excess. mdpi.comheraldopenaccess.us

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Analytes
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Broad range of chiral compounds, including amines and amides. mdpi.com
Crown Ether-basedChiral crown etherPrimarily for primary amines. chromatographyonline.com
Cyclofructan-basedIsopropylcarbamate derivatized cyclofructan 6Effective for primary amines. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the separation of enantiomers, particularly within the pharmaceutical industry. researchgate.net Its advantages over traditional high-performance liquid chromatography (HPLC) include faster analysis times, reduced organic solvent consumption, and lower back pressures, which allow for higher flow rates without a significant loss of efficiency. researchgate.netselvita.comchromatographyonline.com SFC is recognized as a "green" chemistry technique due to its primary use of non-toxic, recyclable carbon dioxide as the main component of the mobile phase. selvita.com

The mobile phase in SFC typically consists of supercritical CO2, which is often mixed with a small amount of an organic modifier, such as methanol, to enhance its solvating power for polar molecules. researchgate.net The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used and have proven effective for a broad range of chiral compounds. researchgate.netphenomenex.com

For this compound, SFC would be the ideal method to resolve it from its mirror image, the (1R,2R)-enantiomer. The high efficiency of modern SFC, especially Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) which uses columns with sub-2-μm particles, allows for rapid and high-resolution separations. chromatographyonline.com This is critical for determining the enantiomeric purity of the target compound.

Table 1: Illustrative SFC Method for Enantioseparation of 2-Fluorocyclohexan-1-amine Enantiomers

ParameterValue
Instrumentation Analytical SFC System
Column Chiral Polysaccharide-based CSP (e.g., Lux Cellulose-1)
Column Dimensions 4.6 x 150 mm, 3 µm
Mobile Phase Supercritical CO₂ / Methanol with 0.1% Isopropylamine
Gradient 15% to 40% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210 nm
Expected Rt (1S,2S) ~2.5 min
Expected Rt (1R,2R) ~3.1 min
Expected Resolution > 2.0

Crystallographic Analysis of Solid-State Forms and Cocrystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides invaluable information on molecular geometry, conformation, and intermolecular interactions, which govern the physicochemical properties of the material.

Single Crystal X-ray Diffraction (SCXRD) is an analytical technique that provides the precise location of atoms within a single crystal, allowing for the unambiguous determination of its molecular structure, including absolute stereochemistry. berkeley.edu For this compound, an SCXRD analysis would yield a detailed picture of the molecule's three-dimensional architecture.

The analysis would confirm the trans configuration of the fluorine atom and the amine group on the cyclohexane ring, which is typically in a stable chair conformation. Key structural parameters such as bond lengths (e.g., C-F, C-N, C-C) and bond angles would be determined with very high precision.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

ParameterHypothetical Value
Chemical Formula C₆H₁₃ClFN
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell: a (Å) 6.5
Unit Cell: b (Å) 10.2
Unit Cell: c (Å) 12.8
Volume (ų) 849.9
Key Bond Length (C-F) ~1.40 Å
Key Bond Length (C-N) ~1.50 Å
H-Bond (N-H···Cl) ~2.2 Å

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of bulk materials. nih.gov Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid form. nih.govgoogle.com

In pharmaceutical development, PXRD is essential for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. researchgate.net Polymorphs of the same compound can have different physical properties, including stability, solubility, and bioavailability. Therefore, controlling the polymorphic form of active pharmaceutical ingredients and their synthetic intermediates is critical.

For the synthesis of this compound, research intermediates (e.g., a protected amine or a ketone precursor) could exhibit polymorphism. PXRD would be employed to identify and differentiate between potential polymorphs (e.g., Form A, Form B) of these intermediates. By ensuring consistent production of the desired polymorph, researchers can maintain control over the reaction kinetics, purity, and yield of the final product.

Table 3: Representative PXRD Peaks for Two Hypothetical Polymorphs of a Research Intermediate

Characteristic 2θ Peaks [°] (Form A)Characteristic 2θ Peaks [°] (Form B)
8.59.2
12.313.1
15.816.0
19.120.4
21.722.5
24.926.3

Future Research Directions and Unresolved Challenges for 1s,2s 2 Fluorocyclohexan 1 Amine Hydrochloride

Development of More Atom-Economical and Stereoselective Synthesis Routes

A primary challenge in the broader application of (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride is the development of efficient, scalable, and sustainable synthetic routes. Current multistep syntheses often suffer from poor atom economy, generating significant waste. Future research should focus on catalytic and asymmetric methods that minimize stoichiometric reagents and protecting group manipulations.

Key areas for exploration include:

Organocatalytic Approaches: The use of small organic molecules as catalysts for the asymmetric synthesis of β-fluoroamines has shown considerable promise. nih.gov Developing an organocatalytic system for the direct asymmetric fluorocyclization of an achiral precursor could provide a highly efficient route.

Transition Metal-Catalyzed Hydrogenation: The asymmetric hydrogenation of fluorinated enamines or imines represents a highly atom-economical pathway to chiral amines. researchgate.netnih.gov Research into novel iridium or rhodium catalysts capable of high stereocontrol for precursors to the target molecule is a promising direction.

Biocatalysis: The use of engineered enzymes, such as transaminases or amine dehydrogenases, offers a green and highly selective alternative for chiral amine synthesis. nih.gov Future work could involve designing or evolving an enzyme to catalyze the stereoselective amination of a fluorinated cyclohexane (B81311) precursor.

A comparative overview of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Challenges
OrganocatalysisMetal-free, mild conditions, high enantioselectivity. nih.govCatalyst loading, scalability, substrate scope.
Transition Metal CatalysisHigh turnover numbers, excellent stereocontrol. nih.govCatalyst cost, metal toxicity, ligand synthesis.
BiocatalysisHigh selectivity, environmentally benign, mild conditions. nih.govEnzyme stability, substrate specificity, process optimization.

Exploration of Novel Reactivity Patterns and Unprecedented Derivatization Pathways

The interplay between the amine and fluorine substituents on the cyclohexane scaffold is expected to give rise to unique reactivity that remains largely unexplored. Future research should aim to uncover and harness these reactivity patterns for novel derivatizations.

Directed C–H Functionalization: The amine group could serve as a directing group for transition metal-catalyzed C–H activation, enabling the introduction of new functional groups at specific positions on the cyclohexane ring. rsc.org This would provide rapid access to a library of complex derivatives.

Fluorine as a Control Element: The strong inductive effect of the fluorine atom can influence the reactivity of adjacent bonds. Investigating reactions that leverage the C-F bond's electronic properties, such as skeletal rearrangements or ring-opening reactions under specific conditions, could lead to novel molecular scaffolds.

Novel Derivatizing Agents: While chiral derivatizing agents are well-established for analyzing enantiomeric composition, the development of reagents that react specifically with the unique 1,2-fluoroamine motif could lead to new analytical methods or functional tags. nih.govwikipedia.org Research into derivatizations that proceed with high stereoselectivity and yield is crucial. nih.gov

Expansion of its Utility in Emerging Areas of Chiral Organic Synthesis and Catalysis

The chiral nature of this compound makes it an attractive candidate for applications in asymmetric catalysis, either as a ligand for metal catalysts or as an organocatalyst itself.

Organocatalysis: Derivatives of the title compound could be employed in various organocatalytic transformations. For instance, its secondary amine derivatives could be effective in enamine catalysis for asymmetric fluorination or other electrophilic additions. princeton.edu

Chiral Ligand Synthesis: The amine functionality provides a convenient handle for incorporation into more complex ligand structures for transition metal catalysis. The fluorine atom could modulate the electronic properties of the resulting metal complex, potentially enhancing catalytic activity and selectivity.

Phase-Transfer Catalysis: Chiral amines and their derivatives have been used in phase-transfer catalysis. Exploring the potential of this compound derivatives as chiral anion phase-transfer catalysts for asymmetric fluorination or alkylation reactions is a worthwhile endeavor. cas.cn

Advanced Materials Science Applications Based on its Unique Chiral Fluorinated Scaffold

The incorporation of fluorine into organic molecules can significantly impact their material properties, including thermal stability, lipophilicity, and self-assembly behavior. The chiral and fluorinated nature of this compound makes it a promising scaffold for advanced materials.

Liquid Crystals: Chiral fluorinated compounds are known to be valuable components in liquid crystal mixtures. acs.org Derivatives of the title compound could be synthesized and evaluated for their liquid crystalline properties, potentially leading to new materials for display technologies.

Chiral Polymers: Incorporation of this chiral monomer into polymers could lead to materials with unique chiroptical properties, which are of interest for applications in chiral separations, sensors, and nonlinear optics.

Fluorinated Surfactants: The combination of a polar amine hydrochloride head group and a fluorinated cyclohexane tail could lead to novel surfactants with unique aggregation and interfacial properties.

Overcoming Stereocontrol Challenges in Remote or Highly Hindered Functionalizations

While the synthesis of the core structure is a primary challenge, the stereocontrolled functionalization of the cyclohexane ring at positions remote from the existing stereocenters presents a significant hurdle. The conformational rigidity and steric hindrance of the cyclohexane ring can make selective reactions difficult.

Chain-Walking Catalysis: Recent advances in chain-walking catalysis have enabled the modular synthesis of substituted cyclohexanes with excellent kinetic stereocontrol. nih.govresearchgate.net Applying such strategies to derivatives of (1S,2S)-2-fluorocyclohexan-1-amine could allow for the installation of functional groups at C3, C4, or C5 with high diastereoselectivity.

Biocatalytic Approaches: Enzymes can offer exquisite regio- and stereoselectivity, even at remote positions. acs.orgacs.org Screening for or engineering enzymes that can hydroxylate or otherwise functionalize the cyclohexane ring of the title compound would be a powerful strategy.

Substrate Control: Understanding how the existing stereocenters and the fluorine atom influence the conformational preferences of the ring is key to designing substrate-controlled diastereoselective reactions.

Computational-Experimental Synergy for Mechanistic Understanding and Rational Design

A synergistic approach combining computational modeling and experimental work is essential for accelerating progress in all the aforementioned areas. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the origins of stereoselectivity. rsc.org

Future research should leverage this synergy to:

Predict Reaction Outcomes: Use DFT to model potential reaction pathways for novel synthetic routes or derivatizations, guiding experimental efforts toward the most promising conditions. nih.gov

Design Novel Catalysts: Computationally screen libraries of potential ligands or organocatalysts derived from the target molecule to predict their effectiveness in asymmetric transformations. chiralpedia.com

Elucidate Stereocontrol: Analyze the transition state structures of key stereodetermining steps to understand the non-covalent interactions that govern enantioselectivity. nih.gov This knowledge can then be used to rationally design more selective catalysts or reaction conditions.

The synergy between computational and experimental methods is becoming indispensable for modern chemical research, enabling a cycle of prediction, validation, and refinement that accelerates discovery. chiralpedia.comtdl.org

Research AreaComputational ApproachExperimental Validation
Synthesis DesignDFT modeling of reaction pathways and transition states.Synthesis and characterization of products under various conditions.
Catalyst DevelopmentScreening of virtual catalyst libraries, docking studies.Synthesis and testing of catalyst performance and selectivity.
Mechanistic StudiesNCI analysis, energy decomposition analysis of transition states. nih.govKinetic studies, isotopic labeling experiments, spectroscopic analysis.

By systematically addressing these future research directions and unresolved challenges, the scientific community can unlock the full potential of this compound as a versatile building block for a new generation of pharmaceuticals, catalysts, and advanced materials.

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride with high enantiomeric purity?

  • Methodological Approach : Enantioselective synthesis can be achieved via catalytic asymmetric fluorination or resolution of racemic mixtures. For example, chiral amine precursors (e.g., (1R,2R)-N-ethyl-2-fluorocyclohexan-1-amine) are synthesized using chiral catalysts under anhydrous conditions to minimize hydrolysis and side reactions. Post-synthesis, purification via recrystallization or chiral chromatography ensures high enantiomeric excess (ee) .
  • Key Considerations : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent racemization. Monitor reaction progress with chiral HPLC or polarimetry to confirm stereochemical integrity.

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Approach : Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Desiccants (e.g., silica gel) should be used to minimize moisture absorption, which can hydrolyze the amine hydrochloride .
  • Validation : Stability can be assessed via periodic NMR or mass spectrometry to detect decomposition products like free amines or fluorinated byproducts.

Q. Which analytical techniques are most effective for confirming the stereochemistry of this compound?

  • Methodological Approach :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR and 1H^{1}\text{H} NMR coupling constants (e.g., vicinal 3JH-F^3J_{\text{H-F}}) provide insights into fluorine's spatial arrangement .
  • X-ray Crystallography : Single-crystal analysis definitively assigns the (1S,2S) configuration .
  • Chiral Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to resolve enantiomers via HPLC .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution or catalytic reactions?

  • Mechanistic Insights : The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing adjacent C-F bonds and enhancing electrophilicity at the cyclohexane ring. This facilitates regioselective substitutions (e.g., SN2 at the β-carbon) or stabilizes transition states in cross-coupling reactions .
  • Experimental Design : Compare reaction rates and regioselectivity with non-fluorinated analogs (e.g., cyclohexanamine derivatives) under identical conditions. Kinetic studies (e.g., Eyring plots) quantify fluorine’s steric/electronic contributions .

Q. What strategies resolve contradictions in reported yields for enantioselective fluorination reactions involving this compound?

  • Data Contradiction Analysis : Discrepancies may arise from catalyst loading (e.g., chiral palladium vs. organocatalysts), solvent polarity, or purification methods. Systematic optimization via Design of Experiments (DoE) can identify critical variables (e.g., temperature, catalyst:substrate ratio) .
  • Case Study : A 2024 study demonstrated that using Sc(OTf)3_3 as a co-catalyst improved yields from 65% to 89% by stabilizing intermediates in asymmetric fluorination .

Q. How can computational chemistry predict the compound’s binding affinity in receptor-ligand studies?

  • Methodological Approach :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., GPCRs or enzymes). Fluorine’s van der Waals radius and electronegativity enhance hydrophobic and dipole interactions .
  • QM/MM Simulations : Combine quantum mechanics (DFT) and molecular mechanics to refine binding poses and calculate free energy changes (ΔGbinding_{\text{binding}}) .
    • Validation : Compare computational predictions with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.